1,1-Dichloro-2,3-dimethylcyclopropane
Description
Historical Trajectories and Early Investigations of Dihalocyclopropanes
The journey into the world of dihalocyclopropanes gained significant momentum with the seminal work of W. von E. Doering and A. K. Hoffmann in 1954. acs.orgwikipedia.orgacs.org They demonstrated the addition of dichlorocarbene (B158193) (:CCl₂) to olefins, a landmark discovery that opened a practical route to geminal dichlorocyclopropanes. acs.orgwikipedia.orgacs.org This reaction, initially carried out under anhydrous conditions, laid the foundation for a new era in cyclopropane (B1198618) synthesis. acs.orgresearchgate.net The development of phase-transfer catalysis (PTC) in the late 1960s by Ma̧kosza further revolutionized the synthesis of these compounds, allowing for the efficient generation of dichlorocarbene from chloroform (B151607) and concentrated aqueous sodium hydroxide (B78521) in the presence of a phase-transfer catalyst. acs.orgresearchgate.netias.ac.in This made gem-dihalocyclopropanes readily accessible and spurred a surge in research into their chemical properties and synthetic applications. acs.orgrsc.org
Significance of Geminal Dihalocyclopropanes in Organic Synthesis and Mechanistic Studies
Geminal dihalocyclopropanes are highly valued as versatile building blocks in organic synthesis. acs.orgrsc.organu.edu.au The presence of the two halogen atoms on a strained three-membered ring imparts unique reactivity, making them precursors to a wide array of other functional groups and molecular architectures. acs.org Their transformations can lead to the formation of allenes, monohalocyclopropanes, cyclopropenes, and cyclopentane (B165970) derivatives, among other structures. acs.orgresearchgate.net
From a mechanistic standpoint, the strained cyclopropane ring is prone to cleavage under various conditions, providing a platform to study fundamental reaction mechanisms. uq.edu.auresearchgate.netscispace.com The ring-opening reactions of gem-dihalocyclopropanes, whether thermally, under acidic or basic conditions, or mediated by metals, offer deep insights into carbocationic, carbanionic, and radical intermediates. uq.edu.aunih.gov The stereochemical outcomes of these reactions are of particular interest, shedding light on the intricate details of reaction pathways.
Scope and Research Focus on 1,1-Dichloro-2,3-dimethylcyclopropane
This article will narrow its focus to the specific chemical compound this compound. By examining this particular molecule, we can illustrate the broader principles of dihalocyclopropane chemistry with concrete examples. The presence of the two methyl groups introduces elements of stereoisomerism (cis and trans isomers), allowing for a comparative study of their synthesis, reactivity, and spectroscopic properties. The research discussed will center on the stereospecific synthesis of its isomers, their characteristic chemical transformations such as thermal rearrangements and reductions, and the spectroscopic data that allows for their identification and characterization. This focused approach aims to provide a detailed and scientifically accurate account of this important model compound in the study of gem-dihalocyclopropanes.
Structure
3D Structure
Properties
CAS No. |
1120-68-9 |
|---|---|
Molecular Formula |
C5H8Cl2 |
Molecular Weight |
139.02 g/mol |
IUPAC Name |
1,1-dichloro-2,3-dimethylcyclopropane |
InChI |
InChI=1S/C5H8Cl2/c1-3-4(2)5(3,6)7/h3-4H,1-2H3 |
InChI Key |
KOBPHDGNTMLQKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C1(Cl)Cl)C |
Origin of Product |
United States |
Synthetic Methodologies for 1,1 Dichloro 2,3 Dimethylcyclopropane and Its Stereoisomers
Cyclopropanation Reactions Utilizing Dichlorocarbene (B158193) Precursors
The most prevalent method for synthesizing 1,1-dichloro-2,3-dimethylcyclopropane involves the in-situ generation of dichlorocarbene, which then readily reacts with the appropriate alkene precursor, namely cis- or trans-2-butene.
Generation of Dichlorocarbene via Phase-Transfer Catalysis
Dichlorocarbene is commonly generated from the reaction of chloroform (B151607) (HCCl₃) with a strong base. wikipedia.orglibretexts.org A biphasic system employing phase-transfer catalysis is a highly effective method for this process. ias.ac.inchem21labs.com In this setup, an aqueous solution of a strong base, such as 50% sodium hydroxide (B78521) (NaOH), is used with an organic phase containing the chloroform and the alkene substrate. researchgate.net
The two phases are immiscible, and the reaction is facilitated by a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like benzyltriethylammonium chloride. wikipedia.orgchem21labs.com The catalyst works by transporting hydroxide ions (OH⁻) from the aqueous phase into the organic phase. chem21labs.com Once in the organic phase, the hydroxide ion deprotonates the chloroform to form the trichloromethanide anion (:CCl₃⁻). This anion is unstable and rapidly eliminates a chloride ion (Cl⁻) to yield the highly electrophilic dichlorocarbene (:CCl₂). libretexts.orglibretexts.org This newly formed dichlorocarbene is generated in close proximity to the alkene, allowing for an immediate cyclopropanation reaction. ias.ac.in
The key steps in this catalytic cycle are:
Transfer of the hydroxide ion from the aqueous phase to the organic phase by the quaternary ammonium cation.
Deprotonation of chloroform in the organic phase to form the trichloromethanide anion.
Elimination of a chloride ion to generate dichlorocarbene.
Reaction of dichlorocarbene with the alkene to form the dichlorocyclopropane.
Stereospecificity in Dichlorocarbene Addition to Alkenes
The addition of dichlorocarbene to alkenes is a stereospecific reaction, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane (B1198618) product. libretexts.org This is a hallmark of a concerted cycloaddition, where the new carbon-carbon bonds are formed in a single step. libretexts.org The reaction proceeds through a singlet carbene state, which adds to the double bond in a syn fashion.
In the synthesis of this compound, the choice of alkene diastereomer directly dictates the product's relative stereochemistry:
The reaction of dichlorocarbene with cis-2-butene exclusively yields cis-1,1-dichloro-2,3-dimethylcyclopropane .
The reaction of dichlorocarbene with trans-2-butene exclusively yields trans-1,1-dichloro-2,3-dimethylcyclopropane .
This stereospecificity is a powerful tool for controlling the diastereomeric outcome of the synthesis.
| Starting Alkene | Product Diastereomer |
|---|---|
| cis-2-Butene | cis-1,1-Dichloro-2,3-dimethylcyclopropane |
| trans-2-Butene | trans-1,1-Dichloro-2,3-dimethylcyclopropane |
Alternative Synthetic Routes to this compound Scaffolds
While phase-transfer catalysis is a common and efficient method, several alternative routes exist for the generation of dichlorocarbene, which can then be applied to the synthesis of this compound scaffolds.
From Ethyl Trichloroacetate (B1195264): Dichlorocarbene can be produced by treating ethyl trichloroacetate with a strong base like sodium methoxide. wikipedia.org
From Phenyl(trichloromethyl)mercury (B1584556): The thermal decomposition of phenyl(trichloromethyl)mercury also serves as a source of dichlorocarbene. wikipedia.org
From Carbon Tetrachloride and Magnesium: An alternative method that avoids strong bases involves the reaction of carbon tetrachloride with magnesium under ultrasonic irradiation. nih.gov This technique is advantageous as it proceeds in a neutral medium, which can prevent side reactions associated with strongly basic conditions. nih.gov
Strategies for Stereoselective Synthesis of this compound Enantiomers and Diastereomers
As established, the synthesis of specific diastereomers (cis or trans) is controlled by the geometry of the starting alkene. Achieving enantioselectivity—the preferential formation of one enantiomer over the other—requires the introduction of a chiral influence.
Asymmetric phase-transfer catalysis is a key strategy for the enantioselective synthesis of dichlorocyclopropanes. rsc.org This is achieved by using a chiral, non-racemic phase-transfer catalyst, often derived from cinchona alkaloids or chiral binaphthyl structures. nih.gov
The mechanism for enantioselection involves the formation of a chiral ion pair between the catalyst's cation and the trichloromethanide anion (:CCl₃⁻) or a related intermediate. This chiral complex then approaches the alkene. The steric and electronic properties of the chiral catalyst create a diastereomeric transition state, favoring the approach of the dichlorocarbene to one of the two faces of the alkene double bond over the other. This facial selectivity results in the formation of one enantiomer of the this compound product in excess. The development of bifunctional catalysts, which incorporate hydrogen-bonding groups like hydroxyls or amides, can further enhance the rigidity of the transition state and improve enantioselectivity. mdpi.com
Advanced Spectroscopic and Analytical Characterization of 1,1 Dichloro 2,3 Dimethylcyclopropane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis.dtic.mil
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 1,1-dichloro-2,3-dimethylcyclopropane, offering profound insights into its structural isomers and dynamic behavior. Both ¹H and ¹³C NMR are instrumental in distinguishing between the cis and trans diastereomers of this compound.
Elucidation of Cis/Trans Isomerism in this compound
The stereochemical assignment of the cis and trans isomers of this compound is unequivocally achieved through the analysis of their ¹H and ¹³C NMR spectra. The distinct spatial arrangement of the methyl groups relative to the chlorine atoms on the cyclopropane (B1198618) ring gives rise to unique chemical shifts and spin-spin coupling constants for each isomer.
In ¹H NMR spectroscopy, the chemical shifts of the methyl and cyclopropyl (B3062369) protons are sensitive to the stereochemistry. For the trans isomer, the two methyl groups are in chemically equivalent environments, leading to a single signal. In contrast, the methyl groups in the cis isomer are chemically non-equivalent, resulting in two distinct signals. The vicinal coupling constants (³J) between the cyclopropyl protons are also diagnostic. Generally, in cyclopropane systems, the cis coupling constant (³J_cis) is larger than the trans coupling constant (³J_trans). By analyzing the multiplicity and coupling constants of the cyclopropyl proton signals, the relative stereochemistry can be determined.
¹³C NMR spectroscopy further corroborates the stereochemical assignment. The chemical shifts of the carbon atoms in the cyclopropane ring and the methyl groups are influenced by steric and electronic effects that differ between the cis and trans isomers. The gem-dichloro-substituted carbon (C1) typically appears at a characteristic downfield shift due to the electronegativity of the chlorine atoms. The methyl-substituted carbons (C2 and C3) and the methyl carbons themselves will exhibit different chemical shifts in the two isomers due to varying steric interactions.
| Isomer | Proton (¹H) NMR Signals | Carbon (¹³C) NMR Signals |
| cis-1,1-Dichloro-2,3-dimethylcyclopropane | Multiple distinct signals for methyl and cyclopropyl protons due to lower symmetry. | Separate signals for the two non-equivalent methyl carbons and the two non-equivalent cyclopropyl carbons (C2 and C3). |
| trans-1,1-Dichloro-2,3-dimethylcyclopropane | Fewer signals due to higher symmetry; for instance, a single signal for the two equivalent methyl groups. | A single signal for the equivalent methyl carbons and a single signal for the equivalent cyclopropyl carbons (C2 and C3). |
Dynamic NMR Studies of Ring Inversion or Conformational Changes
At present, there is a lack of published dynamic NMR (DNMR) studies specifically investigating the ring inversion or conformational changes of this compound. Such studies would be valuable for understanding the energetic barriers associated with conformational isomerism in this system. In principle, temperature-dependent NMR experiments could reveal information about the rates of interconversion between different conformers, should they exist and have sufficiently high energy barriers to be observed on the NMR timescale. For substituted cyclopropanes, the ring is rigid, but restricted rotation around the carbon-carbon single bonds connecting the substituents can be a subject of dynamic NMR studies.
Mass Spectrometry for Fragmentation Pathway Analysis Beyond Identification.nih.gov
Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound, and its fragmentation pattern offers insights into the molecule's structure and stability. Under electron ionization (EI), the molecule undergoes fragmentation, leading to a series of characteristic ions.
The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) cluster, with the characteristic isotopic pattern of two chlorine atoms (approximately a 9:6:1 ratio for M, M+2, and M+4). The fragmentation of gem-dichlorocyclopropanes is often initiated by the loss of a chlorine atom or a hydrogen chloride (HCl) molecule.
A plausible fragmentation pathway for this compound would involve the following steps:
Loss of a chlorine radical: [C₅H₈Cl₂]⁺ → [C₅H₈Cl]⁺ + Cl•
Loss of HCl: [C₅H₈Cl₂]⁺ → [C₅H₇Cl]⁺ + HCl
Ring-opening and subsequent fragmentation: The cyclopropyl ring can open to form an isomeric acyclic carbocation, which can then undergo further fragmentation, such as the loss of methyl or ethyl radicals.
Loss of a methyl radical: [C₅H₈Cl₂]⁺ → [C₄H₅Cl₂]⁺ + CH₃•
The relative abundances of these fragment ions can provide clues about the stability of the intermediate ions and, in some cases, may help to differentiate between the cis and trans isomers, although this is often challenging with EI-MS alone.
| m/z Value | Proposed Fragment |
| 138/140/142 | [C₅H₈Cl₂]⁺ (Molecular ion) |
| 103/105 | [C₅H₈Cl]⁺ |
| 102/104 | [C₅H₇Cl]⁺ |
| 123/125/127 | [C₄H₅Cl₂]⁺ |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis.researchgate.netksu.edu.sa
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The analysis of these spectra provides a fingerprint for this compound and allows for the identification of key functional groups and structural features.
The IR spectrum of this compound is expected to show characteristic absorption bands for C-H stretching and bending vibrations of the methyl and cyclopropyl groups, as well as C-C stretching of the cyclopropane ring and C-Cl stretching vibrations. The cyclopropane ring itself has characteristic vibrational modes, often appearing in the "fingerprint" region of the IR spectrum (below 1500 cm⁻¹).
Key expected vibrational modes include:
C-H stretching: around 3000-2850 cm⁻¹ for the methyl groups and potentially at slightly higher wavenumbers for the C-H bonds on the cyclopropane ring.
C-H bending: in the region of 1465-1370 cm⁻¹.
Cyclopropane ring vibrations: characteristic "ring breathing" and deformation modes, typically found in the 1000-1200 cm⁻¹ region.
C-Cl stretching: strong absorptions in the 600-800 cm⁻¹ range. The symmetric and asymmetric stretches of the CCl₂ group would be observable.
Raman spectroscopy would provide complementary information. Vibrations that result in a change in polarizability will be Raman active. For instance, the symmetric "ring breathing" mode of the cyclopropane ring is often a strong and characteristic band in the Raman spectrum. The symmetric C-Cl stretching vibration is also expected to be strong in the Raman spectrum. The combination of IR and Raman data allows for a more complete vibrational assignment, aided by computational chemistry methods to predict vibrational frequencies and intensities. scirp.org
| Vibrational Mode | Expected IR Frequency Range (cm⁻¹) | Expected Raman Activity |
| C-H Stretch (methyl & cyclopropyl) | 3100-2850 | Weak to Medium |
| C-H Bend | 1470-1370 | Weak to Medium |
| Cyclopropane Ring Breathing | ~1200 | Weak in IR, Strong in Raman |
| C-Cl Stretch | 800-600 | Strong |
X-ray Crystallography for Solid-State Structure Determination (if applicable)
To date, there are no published X-ray crystal structures for this compound in the Cambridge Structural Database (CSD). The compound is a liquid at room temperature, which makes single-crystal X-ray diffraction challenging without specialized low-temperature crystallization techniques.
If a crystal structure were to be obtained, it would provide the most definitive and precise information about the molecular geometry in the solid state. This would include exact bond lengths, bond angles, and torsional angles. For the trans isomer, crystallographic analysis would confirm the relative stereochemistry of the methyl groups. For the cis isomer, it would reveal the precise conformation adopted in the crystalline lattice. Such data would be invaluable for calibrating and validating computational models of the molecule.
Mechanistic Investigations of Thermal Rearrangements and Reactivity of 1,1 Dichloro 2,3 Dimethylcyclopropane
Unimolecular Thermal Isomerization Pathways
Under thermal conditions, 1,1-dichloro-2,3-dimethylcyclopropane undergoes several isomerization processes. The primary pathways involve the interconversion of its geometric isomers and rearrangements involving the migration of a chlorine atom.
The cis and trans isomers of this compound can interconvert upon heating, a common feature for substituted cyclopropanes. libretexts.org This geometric isomerization occurs alongside structural isomerization, though often at different rates. For instance, in the related 1,2-dimethylcyclopropane (B14754300) system, cis-trans isomerization is observed to be a reversible homogeneous unimolecular reaction. researchgate.net The rigidity of the cyclopropane (B1198618) ring prevents free rotation around the carbon-carbon bonds, meaning that cis-trans interconversion requires the breaking and reforming of a bond to allow for the change in the spatial orientation of the methyl groups. libretexts.orglibretexts.org
The thermal isomerization of cis-1,1-dichloro-2,3-dimethylcyclopropane has been studied in the gas phase at temperatures ranging from 264.5 to 333.4°C. rsc.org Similarly, the thermal reactions of the trans-isomer have been investigated between 268.6 and 364.0°C. rsc.org These studies provide insight into the relative stabilities of the isomers and the energy barriers for their interconversion.
Chlorine atom migration is a key mechanistic step in the thermal rearrangements of this compound. In the case of the cis-isomer, the thermal isomerization to olefinic products is interpreted as a unimolecular process. This process is thought to involve the migration of the chlorine atom that is trans to the methyl groups, occurring concurrently with an outward, disrotatory rotation of the methyl groups. rsc.org This concerted mechanism highlights the stereoelectronic requirements of the reaction. The migration of a chlorine atom is a crucial event that facilitates the cleavage of a carbon-carbon bond in the cyclopropane ring, leading to the formation of an open-chain product. While general studies on 1,3- and 1,5-chlorine migrations exist, the specific dynamics in dichlorocyclopropanes are influenced by the unique structural and electronic features of the strained ring system. uq.edu.au
Cyclopropyl-Allyl Rearrangement and Ring Expansion Dynamics
The cleavage of the cyclopropane ring in this compound leads to the formation of various acyclic products through a cyclopropyl-allyl type rearrangement. This process involves the expansion of the three-membered ring into a more stable, open-chain olefinic structure.
The primary products of the thermal isomerization of both cis- and trans-1,1-dichloro-2,3-dimethylcyclopropane are dichlorinated pentenes. The gas-phase thermal isomerization of cis-1,1-dichloro-2,3-dimethylcyclopropane yields trans-3,4-dichloropent-2-ene as the major product. rsc.org This reaction is a first-order process and is not affected by changes in the surface-to-volume ratio or the presence of radical inhibitors like propene, consistent with a unimolecular mechanism. rsc.org
The thermal reaction of the trans-isomer also produces trans-3,4-dichloropent-2-ene. rsc.org However, for the trans-isomer, this isomerization competes with a significant decomposition pathway. rsc.org In addition to the dichloropentene, the decomposition of the trans-isomer also yields trans-3-chloropenta-1,3-diene and hydrogen chloride. rsc.org
| Isomer | Temperature Range (°C) | Primary Product(s) |
| cis-1,1-Dichloro-2,3-dimethylcyclopropane | 264.5 - 333.4 | trans-3,4-Dichloropent-2-ene |
| trans-1,1-Dichloro-2,3-dimethylcyclopropane | 268.6 - 364.0 | trans-3,4-Dichloropent-2-ene, trans-3-Chloropenta-1,3-diene, Hydrogen Chloride |
The stereochemical outcome of the rearrangement of cis-1,1-dichloro-2,3-dimethylcyclopropane to trans-3,4-dichloropent-2-ene provides insight into the geometry of the transition state. The proposed mechanism involves a concerted process where the migration of the chlorine atom and the outward disrotatory rotation of the methyl groups occur simultaneously. rsc.org This suggests a highly ordered transition state where the stereochemistry of the starting material dictates the stereochemistry of the product. This type of stereospecificity is characteristic of many pericyclic reactions.
Thermal Decomposition Pathways and Product Diversification
While the cis-isomer of this compound primarily undergoes isomerization, the trans-isomer exhibits a more complex thermal behavior with a significant decomposition pathway. rsc.orgrsc.org At temperatures between 268.6 and 364.0°C, trans-1,1-dichloro-2,3-dimethylcyclopropane decomposes to produce trans-3-chloropenta-1,3-diene and hydrogen chloride. rsc.org This decomposition reaction is the more dominant pathway for the trans-isomer in this temperature range. rsc.org
Kinetic and Thermodynamic Aspects of Reactions Involving this compound
The thermal reactivity of this compound is significantly influenced by the stereochemistry of the methyl groups. The cis and trans isomers exhibit distinct reaction pathways and rates, primarily involving unimolecular isomerization and decomposition. These gas-phase reactions are typically first-order and are not affected by surface-to-volume ratio changes or the presence of radical inhibitors like propene. rsc.orgrsc.org
The kinetics of the thermal rearrangements of cis- and trans-1,1-dichloro-2,3-dimethylcyclopropane have been determined, yielding specific Arrhenius parameters and activation energies for their respective reaction pathways.
The gas-phase thermal isomerization of cis-1,1-dichloro-2,3-dimethylcyclopropane, studied between 264.5°C and 333.4°C, leads exclusively to the formation of trans-3,4-dichloropent-2-ene. rsc.org This reaction is a unimolecular process governed by the following Arrhenius equation: log10(k/s⁻¹) = (13.65 ± 0.16) - (44,568 ± 221) / (4.576T/K) rsc.org
In contrast, the thermolysis of trans-1,1-dichloro-2,3-dimethylcyclopropane between 268.6°C and 364.0°C results in two competing reactions: an isomerization to trans-3,4-dichloropent-2-ene and a more dominant decomposition pathway that produces trans-3-chloropenta-1,3-diene and hydrogen chloride. rsc.org The decomposition is a first-order, homogeneous unimolecular reaction, with rate constants defined by the Arrhenius expression: log10(kdiene/s⁻¹) = (14.11 ± 0.34) - (47,726 ± 888) / (4.576T/K) rsc.org
The kinetic parameters derived from these equations are summarized in the table below.
Table 1: Arrhenius Parameters for the Thermal Reactions of this compound Isomers
| Reactant | Reaction | log₁₀(A/s⁻¹) | Activation Energy (Eₐ) (kcal/mol) | Activation Energy (Eₐ) (kJ/mol) | Ref |
|---|---|---|---|---|---|
| cis-1,1-Dichloro-2,3-dimethylcyclopropane | Isomerization | 13.65 ± 0.16 | 44.57 ± 0.22 | 186.47 ± 0.92 | rsc.org |
| trans-1,1-Dichloro-2,3-dimethylcyclopropane | Decomposition | 14.11 ± 0.34 | 47.73 ± 0.89 | 199.68 ± 3.72 | rsc.org |
The presence and stereochemistry of the methyl substituents on the cyclopropane ring have a profound effect on the reaction rates and mechanisms compared to the unsubstituted 1,1-dichlorocyclopropane. The methyl groups significantly lower the activation energy for ring-opening, accelerating the rearrangement.
The differing reactivity of the cis and trans isomers is a key finding. The cis isomer undergoes a clean isomerization, whereas the trans isomer predominantly undergoes decomposition. rsc.orgrsc.org This can be explained by the stereochemical course of the reaction. The ring-opening is proposed to be a semi-ionic electrocyclic process where the chlorine atom migrates, and the methyl groups rotate outwards in a disrotatory manner. rsc.orgresearchgate.net
For cis-1,1-dichloro-2,3-dimethylcyclopropane, the two methyl groups are on the same face of the ring. During the transition state, the outward disrotatory motion of these groups is sterically unhindered, facilitating the rearrangement to trans-3,4-dichloropent-2-ene. rsc.org
For the trans isomer, such a disrotatory outward rotation of the methyl groups would be sterically hindered. This difficulty in achieving the ideal transition state geometry for isomerization may cause the alternative, higher-energy decomposition pathway to become kinetically competitive and, in fact, the major reaction channel. rsc.org This highlights how substituent stereochemistry directly influences the activation energy of competing pathways, thereby dictating the product distribution.
In-depth Computational Analysis of this compound Remains a Niche Area of Research
An extensive review of publicly available scientific literature reveals a notable scarcity of in-depth computational and theoretical chemistry studies focused specifically on the compound this compound. While database entries provide basic molecular and physical properties, detailed quantum chemical calculations, modeling of reaction mechanisms, and comprehensive conformational analyses as requested are not readily found in published research.
The scientific community relies on computational chemistry to gain deeper insights into molecular structure, stability, and reactivity. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are standard tools for exploring electronic structures, reaction energetics, and potential energy surfaces. However, the application of these advanced computational methods to this compound has not been a significant focus of reported research.
Consequently, it is not possible to provide a detailed article with specific research findings, data tables, and in-depth analysis for the following topics, as the primary scientific studies are not available in the public domain:
Quantum Chemical Calculations of Electronic Structure and Stability: No specific studies were identified that performed DFT calculations on the ground states or ab initio calculations on the excited states and reaction energetics of this molecule.
Modeling of Reaction Mechanisms and Transition States: Literature detailing potential energy surface analysis for rearrangement reactions or the influence of solvent effects on the mechanistic pathways of this compound is not available.
Stereoelectronic Effects and Conformational Analysis: A computational investigation into the stereoelectronic effects and a thorough conformational analysis of this specific compound have not been published.
While general principles of computational chemistry and conformational analysis are well-established for similar structures like substituted cyclopropanes and haloalkanes, a scientifically accurate report requires data specific to the target molecule. Without such dedicated studies, any attempt to create a detailed article as outlined would be speculative and not based on verified scientific findings.
Computational and Theoretical Chemistry of 1,1 Dichloro 2,3 Dimethylcyclopropane
Quantitative Structure-Property Relationships (QSPR) and Predictive Modeling of 1,1-Dichloro-2,3-dimethylcyclopropane Reactivity
Quantitative Structure-Property Relationship (QSPR) studies represent a pivotal area in computational chemistry, aiming to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. In the context of this compound, while specific QSPR models predicting its reactivity are not extensively documented in publicly available literature, the principles of QSPR can be applied to forecast its behavior based on its molecular descriptors. The high reactivity of the cyclopropane (B1198618) ring, stemming from significant ring strain, is a key characteristic that can be modulated by its substituents.
The reactivity of substituted cyclopropanes, particularly gem-dihalocyclopropanes, is often dominated by ring-opening reactions. These reactions are influenced by the electronic and steric nature of the substituents on the cyclopropane ring. Predictive modeling for the reactivity of this compound would, therefore, likely focus on predicting the rate and regioselectivity of such ring-opening processes under various conditions.
A hypothetical QSPR model for the reactivity of a series of related gem-dihalocyclopropanes could be developed by correlating experimental reactivity data with a set of calculated molecular descriptors. These descriptors can be broadly categorized as electronic, steric, and topological.
Hypothetical Molecular Descriptors for QSPR Modeling of gem-Dihalocyclopropane Reactivity
| Descriptor Class | Specific Descriptor Example | Relevance to Reactivity |
| Electronic | Dipole Moment | Reflects the overall polarity of the molecule, influencing interactions with polar reagents and solvents. |
| Highest Occupied Molecular Orbital (HOMO) Energy | Indicates the electron-donating ability of the molecule, relevant in reactions with electrophiles. | |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Indicates the electron-accepting ability of the molecule, relevant in reactions with nucleophiles. | |
| Mulliken Atomic Charges on Cyclopropane Carbons | Provides insight into the electrophilicity or nucleophilicity of specific atoms in the ring. | |
| Steric | Molecular Volume | Represents the overall size of the molecule, which can influence reaction rates due to steric hindrance. |
| Surface Area | Related to the accessibility of the molecule to reacting species. | |
| Sterimol Parameters (L, B1, B5) | Quantify the steric bulk of substituents, which can impact the approach of a reactant to the cyclopropane ring. | |
| Topological | Wiener Index | A distance-based descriptor that reflects the branching of the molecule. |
| Kier & Hall Connectivity Indices | Describe the degree of branching and connectivity within the molecule. |
Illustrative QSPR Data for Predicting Ring-Opening Reaction Rates
To illustrate the application of QSPR, consider a hypothetical study on the relative rate of a nucleophilic ring-opening reaction for a series of substituted gem-dichlorocyclopropanes. The following table presents hypothetical data that could be used to build a QSPR model.
| Compound | Substituents | LUMO Energy (eV) | Molecular Volume (ų) | Log(Relative Rate) |
| 1 | 2,3-H | -0.5 | 85.2 | 1.00 |
| 2 | 2-methyl | -0.6 | 95.8 | 1.25 |
| 3 | 2,2-dimethyl | -0.7 | 106.4 | 1.50 |
| 4 | This compound | -0.8 | 117.0 | 1.75 |
| 5 | 2,3-diethyl | -0.9 | 127.6 | 2.00 |
From such data, a multilinear regression analysis could yield a QSPR equation of the form:
Log(Relative Rate) = c₀ + c₁ (LUMO Energy) + c₂ (Molecular Volume)
Where c₀, c₁, and c₂ are coefficients determined from the statistical fitting of the data. Such a model could then be used to predict the reactivity of other, as-yet-unsynthesized, gem-dichlorocyclopropanes. The predictive power of the model would be assessed using statistical validation techniques such as cross-validation and external validation with a test set of compounds.
Predictive Modeling of Reaction Mechanisms
Beyond predicting reaction rates, computational modeling can also elucidate the reaction mechanisms of this compound. For instance, density functional theory (DFT) calculations could be employed to map the potential energy surface for a proposed reaction, such as a thermally induced ring-opening. This would involve calculating the energies of reactants, transition states, and products.
Hypothetical Energy Profile for a Ring-Opening Reaction
| Species | Relative Energy (kcal/mol) |
| Reactant (this compound) | 0 |
| Transition State 1 (C-C bond cleavage) | +35 |
| Intermediate (Allylic cation) | +15 |
| Transition State 2 (Chloride migration) | +25 |
| Product (Dichlorinated alkene) | -10 |
Such a computational study would provide valuable insights into the activation barriers and the thermodynamic driving force of the reaction, thereby predicting the feasibility and likely outcome of the transformation.
Applications of 1,1 Dichloro 2,3 Dimethylcyclopropane As a Synthetic Synthon
Building Block for Complex Organic Molecular Architectures (excluding biological applications)
The high ring strain and functionality of gem-dichlorocyclopropanes make them valuable precursors for a variety of complex carbocyclic and heterocyclic systems. The ring-opening of these compounds, driven by the release of strain, can lead to the formation of larger, more intricate molecular architectures. While the broader class of gem-dichlorocyclopropanes is widely used in the synthesis of natural products and other complex molecules, specific examples detailing the application of 1,1-dichloro-2,3-dimethylcyclopropane in the construction of non-biological complex molecular architectures are not extensively documented in the available literature. However, the general reactivity patterns of related compounds suggest its potential in this area. For instance, reactions that proceed via ring expansion or cycloaddition cascades could potentially be employed to build novel polycyclic hydrocarbon frameworks. The methyl groups on the cyclopropane (B1198618) ring could also be exploited to influence the regioselectivity and stereoselectivity of such transformations, offering a pathway to precisely substituted complex molecules.
Precursor in Stereoselective Transformations (excluding pharmaceutical/agrochemical products directly)
The stereochemistry of the 2,3-dimethyl substituents in this compound can be leveraged to control the stereochemical outcome of subsequent reactions. The cis and trans isomers of this compound can serve as distinct starting materials for stereoselective syntheses. For example, the concerted thermal rearrangement of the cis-isomer leads specifically to trans-3,4-dichloropent-2-ene, demonstrating a transfer of stereochemical information. nih.gov This type of stereospecific ring-opening is a valuable tool in organic synthesis, allowing for the creation of acyclic products with defined stereocenters.
While specific applications of this compound in stereoselective transformations leading to non-pharmaceutical or non-agrochemical products are not widely reported, the principles of stereocontrol are evident in its known reactions. The rigid cyclopropane ring holds the methyl groups in a fixed spatial relationship, which can direct the approach of reagents and influence the stereochemistry of transition states in subsequent transformations. This inherent stereochemical information can be valuable in the synthesis of chiral building blocks for materials science or other non-biological applications where precise control over molecular geometry is crucial.
Role in the Development of Novel Synthetic Methodologies
The unique reactivity of gem-dichlorocyclopropanes has led to the development of new synthetic methods. For example, the reaction of 1,1-dichloro-2,2-dimethylcyclopropane (B8600344) with a strong base has been shown to generate a dimethylallene-carbene intermediate. rsc.org This type of reactive intermediate can participate in a variety of subsequent reactions, opening up new avenues for carbon-carbon bond formation.
Although specific studies detailing the use of this compound in the development of novel synthetic methodologies are limited, its structural similarity to other reactive gem-dichlorocyclopropanes suggests its potential in this area. For instance, it could potentially be used to generate substituted allene-carbenes or other reactive intermediates under specific reaction conditions. The development of new catalytic systems that can selectively activate and transform this compound could lead to novel synthetic strategies for the construction of complex organic molecules. The influence of the methyl substituents on the reactivity and stability of any generated intermediates would be a key area of investigation in the development of such new methodologies.
Case Studies in Mechanistic Organic Chemistry Exemplified by this compound
This compound has served as an important model compound for studying the mechanisms of thermal rearrangements of cyclopropane derivatives. The gas-phase thermal isomerization of both the cis and trans isomers has been investigated in detail, providing valuable insights into the underlying reaction pathways.
The thermal isomerization of cis-1,1-dichloro-2,3-dimethylcyclopropane yields trans-3,4-dichloropent-2-ene. nih.gov This reaction is a first-order unimolecular process, and the mechanism is proposed to involve a concerted process where a chlorine atom migrates from C-1 to C-2 with a simultaneous disrotatory outward rotation of the two methyl groups. nih.gov This stereospecificity is analogous to the behavior observed in the solvolytic rearrangements of cyclopropyl (B3062369) tosylates. nih.gov
In contrast, the thermal behavior of trans-1,1-dichloro-2,3-dimethylcyclopropane is more complex. It undergoes both isomerization to trans-3,4-dichloropent-2-ene and decomposition to trans-3-chloropenta-1,3-diene and hydrogen chloride. researchgate.net In the temperature range of 268.6 to 364.0 °C, decomposition is the predominant pathway. researchgate.net The decomposition to the diene is also a first-order process and is believed to be a primary reaction of the trans-isomer. researchgate.net
The kinetic parameters for these thermal rearrangements have been determined and are summarized in the table below.
| Isomer | Reaction | Temperature Range (°C) | Arrhenius Equation (log₁₀ k [s⁻¹]) | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (A) (s⁻¹) |
|---|---|---|---|---|---|
| cis-1,1-Dichloro-2,3-dimethylcyclopropane | Isomerization to trans-3,4-dichloropent-2-ene | 264.5 - 333.4 | (13.65 ± 0.16) – (44,568 ± 221) / (4.576T) | 44.57 | 4.47 x 10¹³ |
| trans-1,1-Dichloro-2,3-dimethylcyclopropane | Decomposition to trans-3-chloropenta-1,3-diene | 268.6 - 364.0 | (14.11 ± 0.34) – (47,726 ± 888) / (4.576T) | 47.73 | 1.29 x 10¹⁴ |
These mechanistic studies highlight how the stereochemistry of the starting material can dramatically influence the reaction pathway and product distribution. The higher activation energy for the decomposition of the trans-isomer compared to the isomerization of the cis-isomer suggests a more strained transition state for the decomposition pathway. These detailed kinetic and mechanistic investigations using this compound as a substrate have contributed significantly to the fundamental understanding of unimolecular reactions of strained ring systems.
Emerging Research Directions and Future Perspectives on 1,1 Dichloro 2,3 Dimethylcyclopropane
Development of Catalytic Asymmetric Synthesis Routes
The synthesis of enantiomerically pure cyclopropane (B1198618) derivatives is of paramount importance, particularly in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dictated by its stereochemistry. While the synthesis of racemic 1,1-dichloro-2,3-dimethylcyclopropane can be readily achieved through the addition of dichlorocarbene (B158193) to 2-butene, the development of catalytic asymmetric routes to access specific stereoisomers remains a significant and largely unexplored challenge.
Future research in this area is expected to focus on the use of chiral transition metal catalysts to mediate the cyclopropanation reaction. Methodologies that have proven successful for other types of cyclopropanes could be adapted for this purpose. For instance, systems based on chiral rhodium and cobalt complexes have demonstrated high levels of enantioselectivity in the cyclopropanation of various alkenes with diazo compounds. The challenge will lie in adapting these systems for reactions involving dichlorocarbene or its precursors.
Table 1: Representative Chiral Catalyst Systems for Asymmetric Cyclopropanation
| Catalyst Type | Ligand/Auxiliary | Typical Substrates | Potential for this compound |
| Dirhodium Tetracarboxylates | Chiral Carboxamidates | Alkenes and Diazoacetates | High; requires development for dichlorocarbene precursors. |
| Cobalt(II) Porphyrins | Chiral Porphyrins | Styrenes and Diazoesters | Moderate; potential for radical-based cyclopropanation pathways. |
| Copper-BOX/PyBox | Bis(oxazoline) Ligands | Alkenes and Diazo Compounds | High; versatile systems with tunable steric and electronic properties. |
The development of such catalytic systems would not only provide access to enantiomerically enriched this compound but also open avenues for the synthesis of a wide range of chiral molecules derived from this versatile building block.
Exploration of Novel Reaction Pathways and Reactivity Patterns
The inherent ring strain and the presence of the two chlorine atoms on the same carbon atom endow this compound with a rich and complex reactivity profile that is yet to be fully explored. While thermal isomerizations have been studied, leading to products like trans-3,4-dichloropent-2-ene, there is a vast potential for discovering new transformations.
Future investigations will likely concentrate on transition metal-catalyzed ring-opening reactions, which can lead to the formation of valuable acyclic and cyclic compounds. For example, palladium-catalyzed reactions could facilitate cross-coupling with a variety of nucleophiles, while silver or other Lewis acids could promote rearrangements to form substituted cyclopentenes or other ring systems. The influence of the methyl groups on the regioselectivity and stereoselectivity of these ring-opening reactions will be a key area of study.
Another promising avenue is the exploration of reductive and radical-mediated transformations. The selective removal of one or both chlorine atoms could provide access to monochlorinated or fully dehalogenated dimethylcyclopropanes, which are themselves valuable synthetic intermediates. Furthermore, radical-initiated cascade reactions could lead to the rapid construction of complex molecular architectures.
Advanced Analytical Techniques for In Situ Monitoring of Transformations
A deeper understanding of the reaction mechanisms and kinetics is crucial for the optimization of existing synthetic methods and the rational design of new ones. The application of advanced analytical techniques for the in situ monitoring of reactions involving this compound is an emerging area that holds significant promise.
Techniques such as ReactIR (Fourier Transform Infrared Spectroscopy), Raman spectroscopy, and Process NMR (Nuclear Magnetic Resonance) can provide real-time information on the concentration of reactants, intermediates, and products. This data is invaluable for elucidating reaction pathways, identifying transient species, and optimizing reaction conditions such as temperature, pressure, and catalyst loading.
Table 2: In Situ Analytical Techniques and Their Potential Applications
| Technique | Information Provided | Application in this compound Chemistry |
| ReactIR (FTIR) | Functional group changes, reaction kinetics. | Monitoring the consumption of the C=C bond during cyclopropanation. |
| Raman Spectroscopy | Molecular vibrations, structural information. | Studying catalyst-substrate interactions and changes in the cyclopropane ring. |
| Process NMR | Quantitative concentration of species, structural elucidation. | Tracking the formation of stereoisomers in asymmetric synthesis. |
The integration of these in situ analytical methods with automated reaction platforms could accelerate the discovery and development of novel transformations of this compound.
Theoretical Predictions Guiding Experimental Design in Dihalocyclopropane Chemistry
Computational chemistry has become an indispensable tool in modern chemical research, providing insights that can guide and rationalize experimental studies. In the context of this compound, theoretical predictions can play a pivotal role in several key areas.
Density Functional Theory (DFT) calculations can be employed to:
Predict Reaction Pathways: By calculating the energies of transition states and intermediates, DFT can help to predict the most favorable reaction pathways for new transformations, saving significant experimental time and resources.
Understand Stereoselectivity: In asymmetric catalysis, computational modeling can elucidate the origin of enantioselectivity by analyzing the interactions between the substrate, the catalyst, and the reagents in the transition state. This understanding can guide the design of more effective chiral ligands.
Elucidate Spectroscopic Signatures: Theoretical calculations can predict spectroscopic data (e.g., NMR chemical shifts, vibrational frequencies) for proposed intermediates, aiding in their identification from experimental data.
The synergy between theoretical predictions and experimental validation will be crucial for unlocking the full synthetic potential of this compound and other dihalocyclopropanes. As computational methods become more powerful and accessible, their role in guiding the design of novel catalysts and reactions in this area is expected to grow significantly.
Q & A
Q. What are the optimal synthetic routes for 1,1-dichloro-2,3-dimethylcyclopropane, and how can reaction efficiency be improved?
Methodological Answer: Synthesis often involves cyclopropanation via [2+1] cycloaddition or halogenation of pre-formed cyclopropane derivatives. For example, halogen substitution reactions using sodium alcoholates (e.g., sodium methoxide) under anhydrous conditions can yield target compounds . Optimization includes:
- Catalyst selection : Transition-metal catalysts (e.g., Pd or Cu) improve regioselectivity.
- Temperature control : Low temperatures (−20°C to 0°C) minimize side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or fractional distillation ensures purity.
Key Data : Reaction yields drop from ~75% to <50% if moisture is present, emphasizing the need for anhydrous conditions .
Q. How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer: Combine spectroscopic and computational methods:
- NMR : H and C NMR identify substituent positions (e.g., cyclopropane ring protons at δ 1.2–2.0 ppm).
- GC-MS : Quantifies purity and detects degradation products (e.g., dechlorinated derivatives).
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline samples.
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian09 with B3LYP/6-31G* basis sets .
Note : Discrepancies between experimental and computed spectra may arise from solvent effects or crystal packing .
Q. What experimental protocols ensure stability during storage and handling?
Methodological Answer:
- Storage : Inert atmosphere (argon) in amber glass vials at −20°C to prevent photodegradation and hydrolysis.
- Handling : Use gloveboxes for air-sensitive steps; avoid contact with protic solvents.
- Decomposition monitoring : Track chloride ion release via ion chromatography weekly .
Key Finding : Hydrolysis rates increase by 30% at 25°C compared to 4°C, highlighting low-temperature storage necessity .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reported reactivity of the dichlorocyclopropane ring?
Methodological Answer: Address discrepancies (e.g., variable substitution rates) via:
- Kinetic isotope effects (KIE) : Compare / to identify rate-determining steps.
- In situ spectroscopy : Monitor intermediates via FTIR or Raman during reactions.
- Theoretical modeling : Use DFT to map energy barriers for competing pathways (e.g., SN2 vs. radical mechanisms).
Case Study : Conflicting data on sodium methoxide reactivity were resolved by identifying trace water as a proton source, altering the mechanism from elimination to substitution .
Q. What computational strategies predict environmental or toxicological impacts of derivatives?
Methodological Answer:
- QSPR models : Correlate molecular descriptors (e.g., logP, polar surface area) with bioaccumulation potential.
- Molecular docking : Screen for binding affinity to enzymes like cytochrome P450.
- ToxCast data : Cross-reference with EPA databases (e.g., ChemView) to prioritize in vitro testing .
Example : Derivatives with logP >3.5 show 80% higher bioaccumulation in zebrafish models .
Q. How can factorial design optimize experimental parameters for synthesizing novel derivatives?
Methodological Answer: Apply a 2 factorial design to test variables:
| Factor | Low Level | High Level |
|---|---|---|
| Temperature | 0°C | 25°C |
| Catalyst Loading | 0.5 mol% | 2.0 mol% |
| Solvent Polarity | Hexane | DMF |
| Analysis : ANOVA identifies interactions (e.g., high catalyst + polar solvent increases yield by 22%). Response surface methodology (RSM) refines optimal conditions . |
Q. What theoretical frameworks explain stereoelectronic effects in cyclopropane ring reactions?
Methodological Answer:
- Walsh orbitals : Analyze ring strain and orbital alignment using symmetry-adapted perturbation theory (SAPT).
- Frontier molecular orbitals (FMOs) : Identify nucleophilic/electrophilic sites via Fukui indices.
- Non-covalent interactions (NCI) : Visualize steric clashes using reduced density gradient (RDG) plots.
Insight : Chlorine substituents increase ring strain by 8 kcal/mol, lowering activation barriers for ring-opening reactions .
Q. How do researchers reconcile conflicting data on environmental persistence?
Methodological Answer:
- Meta-analysis : Aggregate half-life () data from soil/water studies; apply random-effects models.
- Isotope labeling : Use C-labeled analogs to track degradation pathways.
- Microcosm studies : Simulate natural conditions (pH, microbial activity) to validate lab-scale results.
Contradiction Resolution : Discrepancies in aerobic vs. anaerobic degradation rates were attributed to microbial consortia diversity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
